3-{1-[(E)-2,2-Difluoroethoxyimino]ethyl}-benzoic acid methyl ester
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Overview
Description
Preparation Methods
The synthesis of 3-{1-[(E)-2,2-Difluoro-ethoxyimino]-ethyl}-benzoic acid methyl ester involves several steps. One common method includes the reaction of 3-{1-[(E)-2,2-Difluoro-ethoxyimino]-ethyl}-benzoic acid with methanol in the presence of a catalyst to form the methyl ester . The reaction conditions typically involve moderate temperatures and the use of an acid or base catalyst to facilitate the esterification process . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-{1-[(E)-2,2-Difluoro-ethoxyimino]-ethyl}-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{1-[(E)-2,2-Difluoro-ethoxyimino]-ethyl}-benzoic acid methyl ester is widely used in scientific research, particularly in the field of proteomics . It is used as a reagent for labeling and identifying proteins, studying protein-protein interactions, and analyzing protein structures. Additionally, this compound has applications in medicinal chemistry for the development of new drugs and in biological research for studying enzyme mechanisms and metabolic pathways .
Mechanism of Action
The mechanism of action of 3-{1-[(E)-2,2-Difluoro-ethoxyimino]-ethyl}-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways and cellular processes, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
Similar compounds to 3-{1-[(E)-2,2-Difluoro-ethoxyimino]-ethyl}-benzoic acid methyl ester include other benzoic acid esters and derivatives with different substituents. For example:
3-{1-[(E)-2,2-Difluoro-ethoxyimino]-ethyl}-benzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
3-{1-[(E)-2,2-Difluoro-ethoxyimino]-ethyl}-benzoic acid propyl ester: Similar structure but with a propyl ester group.
3-{1-[(E)-2,2-Difluoro-ethoxyimino]-ethyl}-benzoic acid butyl ester: Similar structure but with a butyl ester group.
These compounds share similar chemical properties and reactivity but may differ in their physical properties, such as solubility and boiling points, due to the different ester groups. The uniqueness of 3-{1-[(E)-2,2-Difluoro-ethoxyimino]-ethyl}-benzoic acid methyl ester lies in its specific ester group, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C12H13F2NO3 |
---|---|
Molecular Weight |
257.23 g/mol |
IUPAC Name |
methyl 3-[(E)-N-(2,2-difluoroethoxy)-C-methylcarbonimidoyl]benzoate |
InChI |
InChI=1S/C12H13F2NO3/c1-8(15-18-7-11(13)14)9-4-3-5-10(6-9)12(16)17-2/h3-6,11H,7H2,1-2H3/b15-8+ |
InChI Key |
OVCTYGPYYMZVCB-OVCLIPMQSA-N |
Isomeric SMILES |
C/C(=N\OCC(F)F)/C1=CC(=CC=C1)C(=O)OC |
Canonical SMILES |
CC(=NOCC(F)F)C1=CC(=CC=C1)C(=O)OC |
Origin of Product |
United States |
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